molecular formula C18H18N2O3 B4410912 N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide

N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide

Cat. No.: B4410912
M. Wt: 310.3 g/mol
InChI Key: MPQGQFCDHKOJCA-UHFFFAOYSA-N
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Description

N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a benzamide structure through an allyloxy linkage

Properties

IUPAC Name

N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-11-23-15-8-6-7-14(12-15)18(22)20-17-10-5-4-9-16(17)19-13(2)21/h3-10,12H,1,11H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGQFCDHKOJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide typically involves a multi-step process. One common method starts with the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then subjected to an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate to yield 2-(acetylamino)phenyl allyl ether. The final step involves the amidation of this ether with 3-aminobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides or ethers.

Scientific Research Applications

Chemistry: N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its potential to form hydrogen bonds and hydrophobic interactions.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for designing new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, while the allyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-[2-(acetylamino)phenyl]-3-(methoxy)benzamide
  • N-[2-(acetylamino)phenyl]-3-(ethoxy)benzamide
  • N-[2-(acetylamino)phenyl]-3-(propoxy)benzamide

Comparison: N-(2-acetamidophenyl)-3-prop-2-enoxybenzamide is unique due to the presence of the allyloxy group, which provides additional reactivity and potential for chemical modifications compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group can undergo various reactions, such as epoxidation or substitution, offering more versatility in synthetic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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